molecular formula C9H17NO B13801360 (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B13801360
M. Wt: 155.24 g/mol
InChI Key: XIGKOVSFQZKELO-CWKFCGSDSA-N
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Description

(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and hydroxyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems, including enzyme interactions and receptor binding studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy in biological applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one: This compound differs by the presence of a ketone group instead of a hydroxyl group.

    (1R,2S,3R,4S)-3-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-2-amine: This compound has a hydroxyl group instead of an amino group.

Uniqueness

The uniqueness of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-8,11H,3-4,10H2,1-2H3/t5-,6+,7-,8+/m1/s1

InChI Key

XIGKOVSFQZKELO-CWKFCGSDSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H]1[C@@H]([C@@H]2N)O)C

Canonical SMILES

CC1(C2CCC1C(C2N)O)C

Origin of Product

United States

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